Anthracen-9-ylmethanamine hydrochloride
CAS No.:
Cat. No.: VC16522742
Molecular Formula: C15H14ClN
Molecular Weight: 243.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H14ClN |
|---|---|
| Molecular Weight | 243.73 g/mol |
| IUPAC Name | anthracen-9-ylmethanamine;hydrochloride |
| Standard InChI | InChI=1S/C15H13N.ClH/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15;/h1-9H,10,16H2;1H |
| Standard InChI Key | WYAPSIOWXSDTNS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CN.Cl |
Introduction
Chemical Identity and Structural Properties
Anthracen-9-ylmethanamine hydrochloride belongs to the class of polycyclic aromatic hydrocarbons (PAHs) modified with amine functionalities. Its IUPAC name, anthracen-9-ylmethanamine;hydrochloride, reflects the substitution pattern and salt formation. The molecular structure comprises three fused benzene rings with a methylamine group (-CHNH) at the central position (C9), protonated as a hydrochloride salt.
Molecular and Crystallographic Data
Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | CHClN |
| Molecular Weight | 243.73 g/mol |
| InChI | InChI=1S/C15H13N.ClH/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15;/h1-9H,10,16H2;1H |
| InChIKey | WYAPSIOWXSDTNS-UHFFFAOYSA-N |
X-ray crystallography of related anthracene derivatives, such as [1-(Anthracen-9-ylmethyl)-1,4,7,10-tetraazacyclododecane]chloridozinc(II) nitrate, reveals planar anthracene moieties with slight deviations (fold angles: 4.69° between rings A and B, 2.78° between B and C) . These structural nuances influence packing interactions, such as T-shaped π-stacking (C8–H8⋯Cg distance: 2.96 Å) , which may affect solubility and reactivity.
Synthetic Pathways and Optimization
Core Synthesis Strategies
The primary route to anthracen-9-ylmethanamine involves reducing anthracene-9-carbaldehyde derivatives. A representative procedure includes:
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Reduction of Anthracene-9-carbaldehyde: Catalytic hydrogenation or hydride-based reduction yields anthracen-9-ylmethanol.
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Amination: Conversion of the alcohol to the amine via Gabriel synthesis or reductive amination.
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Salt Formation: Treatment with hydrochloric acid in polar solvents (e.g., ethanol, methanol) produces the hydrochloride salt.
Alternative methods employ brominated precursors. For instance, 9-chloromethylanthracene reacts with cyclen derivatives under basic conditions (NaCO, acetonitrile/DMF) to form N-substituted analogs, followed by anion exchange to isolate the hydrochloride .
Biological Activity and Mechanistic Insights
Antimicrobial Applications
Azomethine-functionalized anthracene derivatives demonstrate broad-spectrum antibacterial activity. The protonated amine in anthracen-9-ylmethanamine hydrochloride could facilitate membrane disruption in Gram-positive pathogens, though empirical validation is needed.
Material Science and Coordination Chemistry
Metal Complex Formation
The amine group serves as a ligand for transition metals. In a recent study, zinc(II) nitrate reacted with N-Ant-cyclen (an anthracene-modified cyclen ligand) to form a chloridozinc complex with distorted square-pyramidal geometry (Zn–N bond lengths: 2.08–2.27 Å) . Such complexes may find use in catalysis or photodynamic therapy.
Supramolecular Interactions
π-Stacking and hydrogen bonding dominate the solid-state behavior. In zinc complexes, anthracene groups engage in offset π-interactions (centroid distances: 3.8–4.2 Å), stabilizing crystal lattices .
Challenges and Future Directions
Synthetic Scalability
Current methods suffer from moderate yields (47–69%) . Flow chemistry or microwave-assisted synthesis could enhance efficiency.
Toxicity Profiling
While anthracen-9-ylmethanamine hydrochloride is labeled "for research use only", preliminary data on related compounds show selective cytotoxicity (e.g., 13e’s IC = 1.11 µM in HHL-5 cells vs. 0.53 µM in U87) . Systematic in vivo studies are warranted.
Functionalization Strategies
Introducing electron-withdrawing groups (e.g., -NO, -CF) at the anthracene periphery may modulate electronic properties for optoelectronic applications.
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